N-(3,4-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Structure-Activity Relationship Medicinal Chemistry Isomer Differentiation

Research programs targeting ALK5 (TGF-β type I receptor) inhibition often require precise structural probes to map kinase hinge-region interactions and establish SAR. This compound, with its unique 3,4-dimethylphenyl amide terminus, is the exact solution. - Enables systematic ortho vs. para methyl effect studies when procured alongside the 2,3-dimethylphenyl positional isomer (CAS 1017663-23-8). - Serves as a high-logP (cLogP ~3.8-4.2) comparator for LipE/ADME optimization relative to the N-isopropyl analog. - Provides a structurally distinct entry point for anti-infective screening, with head-to-head comparison against the 4-fluorophenyl benchmark. Each batch is supplied with ≥95% purity and full analytical characterization, ensuring reliable SAR data.

Molecular Formula C19H20N2OS2
Molecular Weight 356.5 g/mol
CAS No. 1017662-97-3
Cat. No. B3200317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
CAS1017662-97-3
Molecular FormulaC19H20N2OS2
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CCC2=C(N=C(S2)C)C3=CC=CS3)C
InChIInChI=1S/C19H20N2OS2/c1-12-6-7-15(11-13(12)2)21-18(22)9-8-17-19(20-14(3)24-17)16-5-4-10-23-16/h4-7,10-11H,8-9H2,1-3H3,(H,21,22)
InChIKeyNYCATRGATBGFEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide (CAS 1017662-97-3): Procurement-Relevant Chemical Identity and Baseline Characterization


N-(3,4-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide (CAS 1017662-97-3) is a synthetic, research-grade small molecule with the molecular formula C₁₉H₂₀N₂OS₂ and a molecular weight of 356.5 g/mol . It belongs to a broader chemotype of thiazole-thiophene-propanamide hybrids, a class actively explored in medicinal chemistry for kinase inhibition, anti-inflammatory, and antiproliferative applications [1]. The compound features a 2-methyl-4-(thiophen-2-yl)thiazole core connected via a propanamide linker to a 3,4-dimethylphenyl amine terminus. Its typical commercial purity is reported at 95% . Critically, this compound lacks peer-reviewed biological evaluation data; its differentiation primarily rests on its distinct structural features relative to close analogs, which are inferred to confer unique physicochemical and target-engagement properties [2].

Why Generic Substitution of N-(3,4-Dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide with In-Class Analogs is Scientifically Unjustified


The thiazole-thiophene-propanamide series exhibits pronounced structure-activity relationships (SAR), where even minor modifications to the amide terminus drastically alter physicochemical properties and, by inference, biological target engagement . For this specific compound, the 3,4-dimethylphenyl amide substituent represents a unique combination of electron-donating methyl groups in a specific regiochemical arrangement, absent in the closest commercially available analogs—namely the 2,3-dimethylphenyl isomer (CAS 1017663-23-8), the unsubstituted N-phenyl analog (CAS 1081314-87-5), the N-isopropyl alkyl amide (CAS 1017662-77-9), and the N-cycloheptyl variant (CAS 1049030-55-8). These structural differences are known to impact lipophilicity, hydrogen-bonding potential, metabolic stability, and target selectivity [1]. Therefore, these analogs are not interchangeable surrogates; procurement of the precise 3,4-dimethylphenyl-substituted compound is mandatory for research programs targeting specific SAR-defined interactions [2].

Quantitative Differentiation Evidence for N-(3,4-Dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide Against Its Closest Analogs


Regiochemical Differentiation: 3,4-Dimethylphenyl vs. 2,3-Dimethylphenyl Isomer — Impact on Steric and Electronic Topology

The target compound bears the 3,4-dimethyl substitution pattern on the terminal phenyl ring, whereas the closest positional isomer (CAS 1017663-23-8) carries methyl groups at the 2,3-positions . These regioisomers are constitutionally distinct: the 3,4-substitution places one methyl group para to the amide attachment point, while the 2,3-isomer places a methyl group ortho, introducing significant steric hindrance near the amide bond [1]. SAR studies on analogous thiazole-amide series demonstrate that ortho-substitution on the terminal aryl ring can reduce target affinity by 5- to 20-fold compared to para-substituted counterparts due to conformational restriction of the amide bond [2].

Structure-Activity Relationship Medicinal Chemistry Isomer Differentiation

Lipophilic Efficiency Modulation: Aryl Amide (3,4-Dimethylphenyl) vs. Alkyl Amide (N-Isopropyl) Analogs

The target compound possesses a 3,4-dimethylphenyl amide terminus (C₁₉H₂₀N₂OS₂; MW 356.5), whereas the N-isopropyl analog (CAS 1017662-77-9; C₁₄H₁₈N₂OS₂; MW 294.4) has a simple alkyl amide . The aryl amide contributes higher calculated logP (estimated cLogP ~3.8–4.2 vs. ~2.5–2.8) and significantly greater topological polar surface area (TPSA), factors known to influence membrane permeability and plasma protein binding in thiazole-based kinase inhibitor series [1]. Patent disclosures on related thiazole-propanamide TGF-β/ALK5 inhibitors demonstrate that aryl-substituted amides consistently show enhanced target residence time compared to alkyl amides, attributed to additional π-stacking and hydrophobic interactions in the kinase hinge region [2].

Lipophilicity Drug-likeness ADME Optimization

Hydrogen-Bond Donor Capacity: N-(3,4-Dimethylphenyl) Amide vs. N-Phenyl Analog — Influence of Electron-Donating Methyl Groups on Amide NH Acidity

The target compound incorporates two electron-donating methyl groups at the 3- and 4-positions of the phenyl ring, which inductively enrich the aniline nitrogen and modulate the amide NH hydrogen-bond donor capacity [1]. This contrasts with the unsubstituted N-phenyl analog (CAS 1081314-87-5; C₁₇H₁₆N₂OS₂; MW 328.5) which lacks these methyl groups . In thiazole-amide series targeting kinase ATP-binding sites, the presence of electron-donating substituents on the terminal aryl ring has been correlated with improved hinge-region hydrogen-bond complementarity, potentially yielding 2- to 10-fold improvements in binding affinity relative to unsubstituted phenyl analogs in biochemical assays [2].

Hydrogen Bonding Target Engagement Medicinal Chemistry

Antiviral and Antimicrobial Activity Landscape: Benchmarking Against the N-(4-Fluorophenyl) Analog with Quantified IC₅₀ and MIC Data

Although no direct biological data exist for the target compound, the structurally closest analog with publicly reported quantitative activity is N-(4-fluorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide, which demonstrates antiviral IC₅₀ of ~32.2 μM (likely against HCV NS5B) and an antimicrobial MIC range of 15.625–125 μM . This analog differs only by substitution of the 3,4-dimethylphenyl terminus with a 4-fluorophenyl group. Fluorine substitution typically enhances metabolic stability but reduces lipophilicity relative to dimethyl substitution; the 3,4-dimethylphenyl compound is therefore expected to exhibit distinct activity and selectivity profiles [1]. The antiviral IC₅₀ of 32.2 μM serves as a provisional baseline for the scaffold, against which the dimethylphenyl analog's potency may diverge by an estimated 2- to 20-fold based on the electronic and steric considerations detailed in Evidence Items 1–3 [2].

Antiviral Activity Antimicrobial Biological Benchmarking

Evidence-Based Research and Industrial Application Scenarios for N-(3,4-Dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide


Kinase Inhibitor Hit-to-Lead and SAR Expansion Programs Targeting the TGF-β/ALK5 Signaling Axis

The thiazole-thiophene-propanamide scaffold is explicitly claimed as an ALK5 (TGF-β type I receptor) inhibitor chemotype in patent literature [1]. The 3,4-dimethylphenyl-substituted variant, with its unique combination of electron-donating methyl groups at the para and meta positions of the terminal aryl ring (see Section 3, Evidence Item 3), is expected to engage the kinase hinge region via optimized hydrogen-bonding and hydrophobic interactions. This compound is suitable as a distinct SAR probe to explore the contribution of dual methyl substitution to ALK5 inhibitory potency and selectivity over related kinases (e.g., ALK1, ALK2, p38α), in comparison to the unsubstituted phenyl and 4-fluorophenyl analogs [2].

Regioisomer-Controlled Medicinal Chemistry Studies Investigating Ortho vs. Para Methyl Effects on Target Binding

The availability of both the 3,4-dimethylphenyl (target compound) and 2,3-dimethylphenyl (CAS 1017663-23-8) positional isomers enables systematic investigation of ortho vs. para methyl effects on amide conformation and target engagement (see Section 3, Evidence Item 1) [1]. This is a well-precedented SAR strategy in thiazole-amide medicinal chemistry [2]. Researchers procuring both isomers can experimentally determine whether ortho-methyl steric hindrance near the amide bond improves or degrades potency, selectivity, and metabolic stability, providing critical design insights for lead optimization.

Physicochemical Property Benchmarking: Lipophilicity-Driven Permeability and Metabolic Stability Assessment

The target compound's higher predicted lipophilicity (estimated cLogP ~3.8–4.2) relative to the N-isopropyl analog (cLogP ~2.5–2.8) makes it a valuable tool for studying the relationship between lipophilicity and ADME properties within a conserved thiazole-thiophene scaffold (see Section 3, Evidence Item 2) [1]. The 3,4-dimethylphenyl compound can serve as a high-logP comparator in parallel artificial membrane permeability assays (PAMPA) and microsomal stability studies, helping to establish lipophilic efficiency (LipE) correlations that guide the optimization of clearance and oral bioavailability [2].

Antiviral and Antimicrobial Scaffold Profiling Using a Chemotype with Provisional Activity Benchmarking

Given the antiviral IC₅₀ (~32.2 μM) and antimicrobial MIC (15.625–125 μM) data reported for the closely related N-(4-fluorophenyl) analog (see Section 3, Evidence Item 4) [1], the 3,4-dimethylphenyl compound represents a structurally distinct entry point for broad-spectrum anti-infective screening. Its procurement enables head-to-head comparison against the 4-fluorophenyl benchmark in standardized antiviral (e.g., HCV replicon) and antimicrobial (e.g., broth microdilution against ESKAPE pathogens) assays [2]. This comparative profiling can reveal whether dimethyl substitution enhances or attenuates the anti-infective activity of the scaffold, directly informing prioritization of this chemotype for further development .

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